![molecular formula C6H9ClO2S B13217706 Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
Bicyclo[3.1.0]hexane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[310]hexane-2-sulfonyl chloride is a chemical compound characterized by its bicyclic structure, which includes a three-membered ring fused to a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexane-2-sulfonyl chloride can be synthesized through a series of chemical reactions involving cyclopropenes and aminocyclopropanes. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of photoredox catalysts and controlled irradiation conditions are crucial for achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.0]hexane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, owing to its unique structural properties.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexane-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure, used in similar applications but with distinct reactivity and properties.
Cyclopropylamines: Compounds containing a cyclopropyl group, which can undergo similar reactions but with different outcomes due to the absence of the sulfonyl chloride group.
Uniqueness
Bicyclo[3.1.0]hexane-2-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C6H9ClO2S |
|---|---|
Molekulargewicht |
180.65 g/mol |
IUPAC-Name |
bicyclo[3.1.0]hexane-2-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-2-1-4-3-5(4)6/h4-6H,1-3H2 |
InChI-Schlüssel |
GOMVUZADOTZKOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


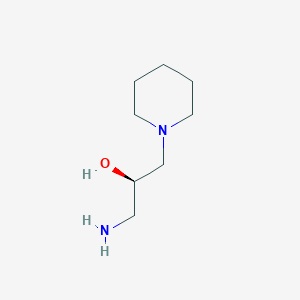
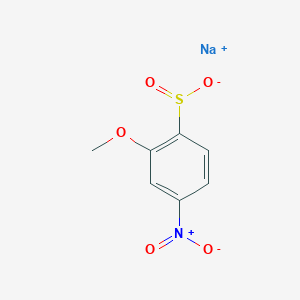
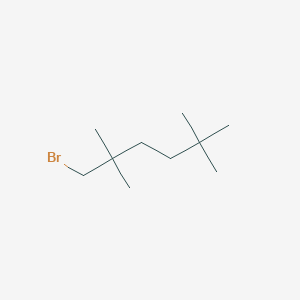
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
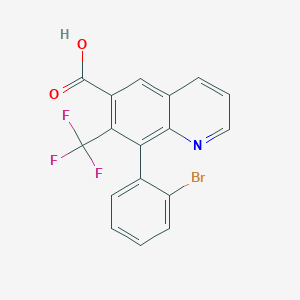
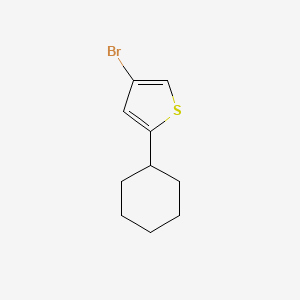
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
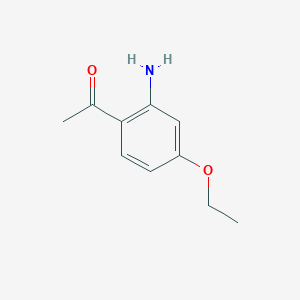
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
